molecular formula C14H18ClFO B7977494 Cycloheptyl (2-chloro-6-fluorophenyl)methanol

Cycloheptyl (2-chloro-6-fluorophenyl)methanol

Cat. No.: B7977494
M. Wt: 256.74 g/mol
InChI Key: FWFYAJXYSMUMNY-UHFFFAOYSA-N
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Description

Cycloheptyl (2-chloro-6-fluorophenyl)methanol is an organic compound with the molecular formula C14H18ClFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively, and a cycloheptyl group is attached to the methanol carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl (2-chloro-6-fluorophenyl)methanol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with cycloheptylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Reagents: Cycloheptylmagnesium bromide, 2-chloro-6-fluorobenzaldehyde, reducing agents like lithium aluminum hydride (LiAlH4)

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl (2-chloro-6-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid, PCC in dichloromethane (DCM)

    Reduction: Lithium aluminum hydride (LiAlH4) in ether

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution

Major Products

    Oxidation: Cycloheptyl (2-chloro-6-fluorophenyl)ketone

    Reduction: Cycloheptyl (2-chloro-6-fluorophenyl)methane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Cycloheptyl (2-chloro-6-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cycloheptyl (2-chloro-6-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The cycloheptyl group may contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Cycloheptyl (2-chlorophenyl)methanol
  • Cycloheptyl (2-fluorophenyl)methanol
  • Cycloheptyl (2-bromophenyl)methanol

Uniqueness

Cycloheptyl (2-chloro-6-fluorophenyl)methanol is unique due to the simultaneous presence of chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and can impart distinct properties compared to its mono-substituted analogs.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-cycloheptylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFO/c15-11-8-5-9-12(16)13(11)14(17)10-6-3-1-2-4-7-10/h5,8-10,14,17H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFYAJXYSMUMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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